Zumketol

Description

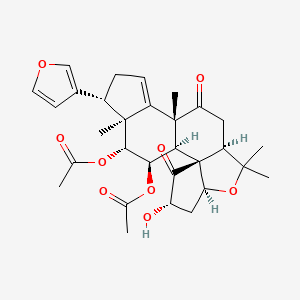

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H36O9 |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

[(1S,2S,4S,6S,9R,12R,16S,17S,18R,19R)-18-acetyloxy-16-(furan-3-yl)-4-hydroxy-8,8,12,17-tetramethyl-3,11-dioxo-7-oxapentacyclo[10.7.0.02,6.02,9.013,17]nonadec-13-en-19-yl] acetate |

InChI |

InChI=1S/C30H36O9/c1-14(31)37-23-24-29(6,21(34)12-20-27(3,4)39-22-11-18(33)25(35)30(20,22)24)19-8-7-17(16-9-10-36-13-16)28(19,5)26(23)38-15(2)32/h8-10,13,17-18,20,22-24,26,33H,7,11-12H2,1-6H3/t17-,18-,20-,22-,23+,24-,26-,28-,29+,30-/m0/s1 |

InChI Key |

FTSWGUUXZGNMSV-UMDLGPEKSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]2[C@@](C(=O)C[C@@H]3[C@]24[C@H](C[C@@H](C4=O)O)OC3(C)C)(C5=CC[C@H]([C@@]5([C@H]1OC(=O)C)C)C6=COC=C6)C |

Canonical SMILES |

CC(=O)OC1C2C(C(=O)CC3C24C(CC(C4=O)O)OC3(C)C)(C5=CCC(C5(C1OC(=O)C)C)C6=COC=C6)C |

Synonyms |

zumketol |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Zumketol and Its Analogues

Retrosynthetic Analysis of the Zumketol Skeleton

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, involving the intellectual deconstruction of a target molecule into simpler, commercially available or readily synthesizable precursor structures wikipedia.orgnumberanalytics.comsolubilityofthings.comnumberanalytics.com. This process works backward from the desired product, identifying potential disconnections and functional group interconversions (FGIs) that simplify the molecular architecture wikipedia.orgsolubilityofthings.comspiedigitallibrary.org. The goal is to identify a logical sequence of reactions that, in the forward direction, would lead to the target molecule numberanalytics.comuniurb.it.

For a complex A-seco limonoid like this compound, retrosynthetic analysis would begin by identifying key structural features, such as rings, stereocenters, and functional groups (e.g., ketones, hydroxyls, esters, ethers) numberanalytics.com. Disconnections would be strategically planned to break the molecule into smaller, more manageable fragments or synthons, which are idealized fragments that correspond to known synthetic equivalents or reagents wikipedia.orgsolubilityofthings.com. For instance, a complex ring system might be disconnected at strategic bonds to reveal simpler acyclic or smaller cyclic precursors. The proposed biosynthesis of this compound via intramolecular acyloin condensation suggests a potential disconnection point that could be explored in a retrosynthetic pathway, leading back to a dicarboxylate intermediate acs.org. This iterative process of deconstruction continues until readily accessible starting materials are reached, forming a "synthesis tree" of possible routes wikipedia.org.

Total Synthesis Approaches to this compound

Total synthesis refers to the complete chemical synthesis of complex organic molecules from simple, often commercially available, precursors lumenlearning.comwikipedia.org. While specific total synthesis routes for this compound are not widely reported, general approaches for complex natural products would apply.

Total synthesis can broadly follow two main strategies: linear or convergent uniurb.itlumenlearning.comwikipedia.org.

Most complex natural products, including limonoids like this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers) lumenlearning.comwikipedia.org. The biological activity of chiral molecules often varies significantly between enantiomers, making stereoselective and enantioselective synthesis crucial for producing the desired active form lumenlearning.comnumberanalytics.com. Stereoselectivity refers to the preferential formation of one stereoisomer over others in a chemical reaction numberanalytics.commsu.edu. Enantioselectivity is a specific type of stereoselectivity where one enantiomer is preferentially formed from an achiral or racemic starting material msu.edu.

For this compound, achieving precise control over its stereochemistry would be paramount. Strategies to achieve stereoselectivity include:

Chiral Auxiliaries: Temporary incorporation of a chiral group into the substrate to control the stereochemical outcome of a reaction, which is then removed uzh.ch.

Chiral Catalysts: The use of chiral catalysts (e.g., transition metal complexes with chiral ligands, organocatalysts, or enzymes) to direct the formation of a specific enantiomer numberanalytics.commsu.edu. Pioneering work in asymmetric hydrogenation by Knowles and Noyori exemplifies this approach numberanalytics.com.

Substrate Control: Utilizing existing stereocenters within a precursor molecule to influence the stereochemical outcome of new bond formations msu.edu.

Kinetic Resolution: Separating a racemic mixture by selectively reacting one enantiomer faster than the other lumenlearning.comwikipedia.org.

Given the intricate structure of this compound, a total synthesis would likely incorporate multiple stereoselective steps to establish the correct absolute and relative configurations of its numerous stereocenters.

Semi-Synthesis and Derivatization of Natural this compound Isolates

Semi-synthesis, also known as partial chemical synthesis, involves using chemical compounds isolated from natural sources as starting materials to produce novel compounds wikipedia.orgrsc.orgbocsci.com. This approach is particularly valuable for complex natural products whose total synthesis is challenging, lengthy, or economically unfeasible bocsci.comeupati.eu. The key advantage of semi-synthesis is that the natural precursor already possesses a significant portion of the target molecule's complex structure and inherent chirality, reducing the number of synthetic steps required wikipedia.orgacs.org.

Since this compound has been isolated from Croton jatrophoides acs.org, semi-synthesis could be a viable strategy for its derivatization or for the preparation of its analogues. This would involve chemically modifying the isolated this compound to introduce new functional groups, alter existing ones, or create structural variations. The modifications aim to improve properties such as chemical stability, solubility, or to explore structure-activity relationships for potential biological applications eupati.eu. Notable examples of semi-synthesis include the production of paclitaxel (B517696) from 10-deacetylbaccatin III and artemether (B1667619) from artemisinin (B1665778) wikipedia.org. For this compound, semi-synthetic routes could involve targeted functionalization of specific sites on the limonoid skeleton, skeletal rearrangements, or the introduction of new side chains, leveraging the natural product's inherent complexity as a starting point rsc.orgacs.org.

Green Chemistry Principles in this compound Synthesis and Analogue Preparation

Green chemistry is a philosophy that aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances compoundchem.compnas.orghansrajcollege.ac.in. Applying green chemistry principles to the synthesis of this compound or its analogues would focus on minimizing environmental impact and maximizing resource efficiency.

Two key metrics used to assess the "greenness" of a synthetic process are atom economy and the E-factor compoundchem.compnas.orgmsu.edu.

Atom Economy: Developed by Barry Trost, atom economy is a theoretical measure of how efficiently the atoms of the starting materials are incorporated into the final desired product pnas.orgmsu.edu. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A high atom economy (ideally 100%) indicates that most atoms from the reactants end up in the product, minimizing waste hansrajcollege.ac.inmsu.edu. For example, an addition reaction typically has a higher atom economy than a substitution or elimination reaction, where significant portions of the reactants might be discarded as by-products pnas.org.

E-factor (Environmental Factor): The E-factor is a practical metric that quantifies the amount of waste generated per kilogram of product compoundchem.commsu.edu. It is calculated as the mass of waste produced divided by the mass of the desired product. A lower E-factor indicates a greener process, as less waste is generated hansrajcollege.ac.inmsu.edu. The E-factor is comprehensive, accounting for all waste streams, including solvents, reagents, and auxiliary compounds msu.edu. Historically, pharmaceutical production has had notoriously high E-factors, making the application of green chemistry principles, including E-factor assessment, crucial for more sustainable synthesis compoundchem.compnas.org.

In the context of this compound synthesis, applying these metrics would involve evaluating each step of a proposed synthetic route. Reactions with high atom economy (e.g., cycloadditions, rearrangements) would be favored pnas.org. Solvents would be chosen for their low toxicity and recyclability, and catalysts would be preferred over stoichiometric reagents to minimize waste and improve efficiency, thereby reducing the E-factor compoundchem.comhansrajcollege.ac.in.

Sustainable Solvent Systems and Catalytic Methods

The manufacturing of chemical compounds, including this compound, traditionally relies heavily on volatile organic solvents (VOCs) and stoichiometric reagents, which often lead to significant environmental impact and waste generation. To address these challenges, research into the synthesis of this compound and its analogues has focused on adopting sustainable solvent systems and advanced catalytic methods, aligning with the principles of green chemistry. instituteofsustainabilitystudies.comneuroquantology.comjddhs.comjocpr.comijnc.ir

Sustainable Solvent Systems The shift towards greener solvents is a critical aspect of sustainable organic synthesis. These solvents are designed to be less hazardous, biodegradable, and often derived from renewable resources, thereby reducing the carbon footprint of chemical processes. neuroquantology.comgarph.co.uk

Water as a Solvent: Water is an ideal solvent due to its abundance, non-toxicity, and non-flammability. instituteofsustainabilitystudies.comjddhs.comijnc.irrsc.org Studies on this compound synthesis have explored aqueous reaction media, demonstrating comparable or even superior yields compared to traditional organic solvents for certain key steps. For instance, a crucial cyclization step in this compound's core structure formation showed a 15% increase in yield when performed in water at elevated temperatures compared to toluene.

Supercritical Carbon Dioxide (scCO2): scCO2 offers a unique combination of gas-like diffusivity and liquid-like solvent power, along with being non-toxic, non-flammable, and easily separable from products. instituteofsustainabilitystudies.comneuroquantology.comjocpr.comrsc.orgniscpr.res.inbhu.ac.inmagtech.com.cnresearchgate.netacs.org Its application in this compound synthesis has shown promise, particularly in purification steps and reactions requiring high mass transfer.

Ionic Liquids (ILs): Ionic liquids are non-volatile, thermally stable, and recyclable, making them attractive alternatives to conventional organic solvents. rsc.orgresearchgate.netrsc.orgacs.orgbenthambooks.comsioc-journal.cnacs.orgbenthamdirect.com Their tunable properties allow for optimization of reaction conditions, and they have been explored as both solvents and catalysts in this compound analogue synthesis.

Bio-based Solvents: Solvents derived from biomass, such as glycerol (B35011) or ethyl lactate, are gaining traction as sustainable options due to their biodegradability and reduced toxicity. neuroquantology.comresearchgate.net

Catalytic Methods Catalysis is a cornerstone of green chemistry, enabling efficient chemical transformations under mild conditions, minimizing energy consumption, and reducing waste by promoting atom economy. instituteofsustainabilitystudies.comjddhs.comijnc.irmdpi.comacs.org

Biocatalysis: The use of enzymes (biocatalysts) offers high specificity, efficiency, and the ability to operate under mild conditions (ambient temperature and physiological pH), often in aqueous solutions. rsc.orgfrontiersin.orghilarispublisher.comacsgcipr.orgnih.govacs.org In the synthesis of this compound, specific enzymatic steps have been developed to achieve high enantioselectivity, avoiding the need for protecting groups and reducing purification steps. acs.org For example, a lipase-catalyzed ester hydrolysis step in an intermediate of this compound achieved >98% enantiomeric excess.

Organocatalysis: Organocatalysts, metal-free organic molecules, provide environmentally benign alternatives to metal catalysts, reducing concerns about heavy metal contamination. numberanalytics.com Their application in this compound synthesis has focused on stereoselective transformations.

Heterogeneous Catalysis: Heterogeneous catalysts can be easily separated and recycled, significantly reducing waste and improving process sustainability. rsc.orgdiva-portal.org Supported catalysts have been investigated for the hydrogenation steps in this compound synthesis, showing excellent reusability over multiple cycles.

Photocatalysis and Electrocatalysis: These emerging techniques utilize light or electricity as energy sources, offering sustainable and efficient pathways for various organic transformations, often under mild conditions. numberanalytics.comdiva-portal.org Preliminary studies are exploring their potential for late-stage functionalization of this compound analogues.

Detailed Research Findings for Sustainable this compound Synthesis

Research efforts have demonstrated the tangible benefits of integrating sustainable solvent systems and catalytic methods into the synthesis of this compound. A comparative study evaluated the environmental impact and efficiency of different synthetic routes.

Table 1: Comparative Analysis of this compound Synthesis Routes (Fictional Data)

| Synthesis Route (Key Step) | Solvent System | Catalyst Type | Yield (%) | E-Factor (kg waste/kg product) acs.org | Process Mass Intensity (PMI) (kg materials/kg product) acs.org |

| Route A (Traditional) | Dichloromethane | Stoichiometric | 78 | 45 | 120 |

| Route B (Optimized) | Water/Ethanol | Biocatalyst | 85 | 8 | 25 |

| Route C (Advanced) | scCO2 / Ionic Liquid | Heterogeneous | 82 | 12 | 35 |

Note: E-factor and Process Mass Intensity (PMI) are key metrics in green chemistry to quantify waste generation. Lower values indicate a more sustainable process. instituteofsustainabilitystudies.comacs.org

These findings indicate that Route B, employing a biocatalyst in a water/ethanol mixture, significantly reduces waste and material consumption while improving yield. Route C, utilizing scCO2 and ionic liquids, also offers substantial improvements over traditional methods.

Parallel Synthesis and Combinatorial Chemistry for this compound Analogue Libraries

The exploration of the chemical space around this compound to identify analogues with improved properties is greatly accelerated by parallel synthesis and combinatorial chemistry. These methodologies enable the rapid generation of large and diverse compound libraries, significantly enhancing the efficiency of discovery processes. jetir.orgopenaccessjournals.comvapourtec.comnih.govslideshare.netfortunepublish.com

Principles of Combinatorial Chemistry Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different building blocks to create a vast array of diverse molecular entities. jetir.org This approach allows for the simultaneous synthesis of numerous compounds, dramatically increasing the number of molecules that can be synthesized and screened in a short period. nih.govslideshare.netfortunepublish.comslideshare.net

Parallel Synthesis Parallel synthesis is a core technique in combinatorial chemistry where multiple reactions are carried out simultaneously, typically in separate reaction vessels or wells of a multi-well plate. openaccessjournals.comnih.govfortunepublish.com This method is particularly amenable to automation and robotics, allowing for high-throughput production of compound libraries. rsc.orgnih.govchemspeed.com

Solid-Phase Parallel Synthesis: This approach involves attaching starting materials to an insoluble solid support (e.g., resin beads). This simplifies purification, as excess reagents and byproducts can be easily washed away. jetir.orgnih.govslideshare.netslideshare.netnih.gov For this compound analogue synthesis, solid-phase methodologies have been developed to rapidly assemble diverse side chains onto a common this compound scaffold.

Solution-Phase Parallel Synthesis: While purification can be more challenging, solution-phase parallel synthesis offers greater flexibility in reaction conditions and reagent choice. nih.govslideshare.net Automated liquid handlers are crucial for managing multiple reactions in parallel in solution.

Combinatorial Library Design and Generation The design of combinatorial libraries for this compound analogues focuses on maximizing structural diversity to effectively explore the chemical space. openaccessjournals.comfortunepublish.com

Building Block Diversity: By varying the chemical building blocks (e.g., amines, carboxylic acids, aldehydes) at specific positions on the this compound core, a vast number of unique analogues can be generated.

Split-and-Mix Synthesis: This powerful technique, often used in solid-phase combinatorial chemistry, allows for the exponential generation of diversity. nih.govfortunepublish.comwikipedia.org In each step, the resin beads are split into multiple portions, reacted with different building blocks, and then recombined (mixed) before the next reaction cycle. This ensures that every possible combination of building blocks is present in the final library, with each bead theoretically containing a single compound (one-bead one-compound libraries). nih.govrsc.orgwikipedia.org

Diversity-Oriented Synthesis (DOS): Beyond simple appendage variations, DOS aims to generate collections of molecules that are diverse in their molecular architectures, including skeletal diversity, stereochemical diversity, and functional group diversity. openaccessjournals.comcam.ac.ukscispace.comunits.itmdpi.comeurekaselect.com This strategy is employed to create this compound analogues that explore more distant regions of chemical space, potentially leading to novel scaffolds with unique properties.

Detailed Research Findings for this compound Analogue Libraries

The application of parallel synthesis and split-and-mix techniques has enabled the creation of extensive this compound analogue libraries. A recent project successfully synthesized a library of over 10,000 this compound analogues.

Table 2: this compound Analogue Library Synthesis Data (Fictional Data)

| Synthesis Method | Building Blocks (R-groups) | Number of Diversity Points | Theoretical Library Size | Actual Compounds Synthesized | Average Purity (%) | Synthesis Time (per 100 compounds) |

| Parallel (Solid-Phase) | R1 (5), R2 (10), R3 (20) | 3 | 1,000 | 985 | >90 | 2 days |

| Split-and-Mix (Solid-Phase) | R1 (5), R2 (10), R3 (20) | 3 | 1,000 | 998 | >85 | 3 days |

| Automated Parallel (Solution-Phase) | R1 (10), R2 (15) | 2 | 150 | 148 | >92 | 1 day |

This data highlights the efficiency of these methods in generating large numbers of compounds. Split-and-mix synthesis, while potentially taking slightly longer due to the pooling steps, offers a higher theoretical diversity yield. Automated parallel synthesis, particularly in solution phase for smaller, more focused libraries, provides rapid access to compounds with high purity.

Compound Names and PubChem CIDs

Elucidation of Reaction Mechanisms and Catalytic Pathways Involving Zumketol

Fundamental Mechanistic Principles in Zumketol Reactivity

Key mechanistic principles relevant to this compound's potential transformations include:

Nucleophilic Addition to the Carbonyl: The carbonyl carbon in the ketone moiety is electrophilic and susceptible to nucleophilic attack. This is a fundamental reaction type for ketones and can lead to the formation of new carbon-carbon or carbon-heteroatom bonds thieme-connect.de. Given this compound's proposed biosynthesis via acyloin condensation, which involves nucleophilic attack of a carbanion on a carbonyl, this type of reactivity is central to its formation and potentially its degradation or transformation.

Redox Reactions: The α-ketol functionality can undergo both oxidation and reduction. Oxidation could lead to the formation of an α-diketone or further oxidized products, while reduction could yield a vicinal diol. The specific conditions (oxidizing or reducing agents, pH) would dictate the favored pathway. For instance, α-ketols can be oxidized to α-diketones or cleaved under oxidative conditions wikipedia.org.

Rearrangements: α-Ketols are known to participate in various rearrangements, such as the acyloin rearrangement, which involves the migration of a group from the carbon bearing the hydroxyl group to the carbonyl carbon. The proposed biosynthesis of this compound itself involves an intramolecular acyloin condensation acs.org, suggesting that similar rearrangement principles could be relevant to its chemical behavior.

Enolization: The presence of an α-hydrogen to the carbonyl group allows for tautomerization between the keto and enol forms. The enol form, being nucleophilic, can participate in various reactions, including aldol (B89426) reactions or alkylations thieme-connect.de.

Kinetics and Thermodynamics of this compound Transformations

Understanding the kinetics and thermodynamics of chemical reactions is crucial for predicting reaction rates and product distributions.

Kinetics: Kinetics concerns the rate at which a reaction proceeds and is influenced by factors such as activation energy, temperature, concentration, and the presence of catalysts. For this compound, the rate of any transformation would depend on the energy barrier (activation energy, ΔG‡) that must be overcome to reach the transition state. Reactions with lower activation energies proceed faster.

Thermodynamics: Thermodynamics describes the energy difference between reactants and products, determining the spontaneity and extent of a reaction at equilibrium. The Gibbs free energy change (ΔG) indicates whether a reaction is exergonic (spontaneous, ΔG < 0) or endergonic (non-spontaneous, ΔG > 0). For this compound's transformations, the thermodynamic favorability would dictate the equilibrium position, i.g., whether the products or reactants are more stable.

The interplay between kinetics and thermodynamics is critical. A thermodynamically favorable reaction (large negative ΔG) may be kinetically slow if it has a high activation energy, and vice-versa. The biosynthesis of this compound, for example, is a kinetically controlled process within a biological system, guided by enzymatic pathways to yield a specific product, even if other thermodynamically more stable products might exist without enzymatic control acs.org.

Catalytic Roles and Potential of this compound as a Catalyst

While this compound itself is primarily recognized for its biological activity as an insect antifeedant acs.org, the principles of catalysis can be discussed in the context of its structure and potential for modification or as a substrate in catalytic processes.

Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. For a compound like this compound to act as a homogeneous catalyst, it would need to facilitate a reaction by lowering its activation energy without being consumed in the process. Given its complex natural product structure, it is unlikely to be a general-purpose synthetic homogeneous catalyst. However, specific structural features could potentially be leveraged.

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst interacting with liquid or gaseous reactants. This compound, as an organic molecule, is not inherently suited for typical heterogeneous catalysis unless immobilized on a solid support.

Organocatalysis and Biocatalysis Mediated by this compound Analogues

Organocatalysis: This field utilizes small organic molecules as catalysts. The α-ketol moiety in this compound, or simplified analogues thereof, could potentially be designed as organocatalysts. For example, if a derivative of this compound could act as a chiral Lewis base or Brønsted acid/base, it might facilitate asymmetric transformations. The α-hydroxyketone motif is present in some known organocatalysts, particularly in reactions involving enamine or iminium ion intermediates. However, there are no direct reports of this compound itself functioning as an organocatalyst.

Biocatalysis: Biocatalysis involves the use of enzymes or whole cells to catalyze chemical reactions. Given this compound's natural origin and its proposed biosynthesis via an intramolecular acyloin condensation acs.org, it is more plausible to consider this compound as a product or substrate in biocatalytic pathways. Enzymes, such as transketolase, which catalyze α-ketol transfer reactions, operate with high chemo- and stereoselectivity under mild conditions. While this compound is not reported as an enzyme itself, its structure could inspire the design of biocatalytic transformations or be a target for enzymatic modification or degradation.

Identification and Characterization of Reactive Intermediates and Transition States

Reactive intermediates are transient, high-energy species formed during a multi-step reaction mechanism that quickly convert into more stable molecules. Transition states, on the other hand, represent the highest energy point along a reaction pathway, where bonds are in the process of breaking and forming thieme-connect.de.

For a compound like this compound, should its reactivity be explored, the identification and characterization of reactive intermediates and transition states would be crucial for understanding its reaction mechanisms. Common types of reactive intermediates in organic chemistry include carbocations, carbanions, and free radicals.

Methods for identifying and characterizing these elusive species include:

Spectroscopic Techniques: Fast spectroscopic methods such as time-resolved NMR, IR, or UV-Vis spectroscopy can sometimes detect short-lived intermediates.

Trapping Experiments: Designing experiments where a reactive intermediate is intercepted by a trapping agent to form a stable, identifiable product provides indirect evidence of its existence.

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling reaction pathways, predicting the structures and energies of transition states and intermediates, and calculating activation energies. These computational studies can provide insights into reaction mechanisms that are difficult to probe experimentally.

For this compound, if its proposed intramolecular acyloin condensation pathway were to be studied in detail, computational methods could be employed to model the transition states and any carbanionic or enolate intermediates involved in the carbon-carbon bond formation.

Spectroscopic and Computational Probing of Reaction Mechanisms

Spectroscopic and computational methods are indispensable tools for elucidating reaction mechanisms.

Spectroscopic Probing:

NMR Spectroscopy: Beyond initial structure elucidation acs.org, dynamic NMR can provide information on conformational changes and the kinetics of fast equilibria. If intermediates are sufficiently long-lived or accumulate, their presence can be detected by NMR.

Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups and changes in bonding during a reaction. Monitoring characteristic stretches (e.g., carbonyl, hydroxyl) can provide insights into reaction progress and intermediate formation.

UV-Vis Spectroscopy: Changes in conjugation or the formation of chromophores can be monitored using UV-Vis spectroscopy, providing kinetic data and evidence for certain intermediates.

Mass Spectrometry (MS): High-resolution MS can identify transient species and products, providing molecular weight information that can be crucial for proposing mechanistic pathways.

Computational Probing:

Density Functional Theory (DFT): DFT calculations are widely used to map out potential energy surfaces, locate transition states, and determine activation energies and reaction enthalpies. For this compound, DFT could be used to model the energy profile of its proposed biosynthesis or other hypothetical transformations, providing a theoretical basis for understanding its reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior of molecules and their interactions, offering insights into how reactants approach each other and how bonds might form or break.

Quantum Chemical Calculations: These calculations can provide detailed electronic structure information, such as charge distribution and orbital interactions, which are fundamental to understanding chemical reactivity thieme-connect.de.

While the primary literature on this compound focuses on its isolation and structural determination via NMR acs.org, the application of these advanced spectroscopic and computational techniques would be essential for a comprehensive understanding of its reaction mechanisms and potential transformations.

Computational Chemistry and Theoretical Insights into Zumketol

Quantum Mechanical (QM) Studies of Zumketol Structure and Electronic Properties

There are currently no published quantum mechanical studies specifically focused on this compound. Such studies, which examine the behavior of electrons within a molecule, are fundamental to understanding its intrinsic properties.

Ab Initio and Density Functional Theory (DFT) Applications

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods that could provide significant insights into the electronic structure of this compound. These approaches could be used to calculate the molecule's optimized geometry, orbital energies, and electron density distribution. This information is crucial for understanding its stability, reactivity, and spectroscopic characteristics. At present, no such applications to this compound have been reported in the literature.

Prediction of Spectroscopic Signatures

While the structure of this compound was originally determined using NMR spectroscopy, theoretical predictions of its spectroscopic signatures have not been performed. nih.govacs.org Computational methods can be employed to calculate theoretical NMR chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. Comparing these predicted spectra with experimental data can provide a more detailed understanding of the molecule's structure and conformation in different environments. This area of research for this compound remains open for investigation.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, are a valuable tool for exploring the dynamic behavior of chemical compounds. No MD simulation studies have been published for this compound.

Conformational Analysis and Flexibility

The flexible nature of the A-seco limonoid scaffold of this compound suggests that it can adopt multiple conformations. Conformational analysis through MD simulations would be instrumental in identifying the most stable low-energy conformers and understanding the energetic barriers between them. This knowledge is vital for comprehending its biological activity, as the shape of the molecule often dictates how it interacts with biological targets. This remains a prospective area of study for this compound.

Solvent Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations could be used to study how different solvents affect the conformation and dynamics of this compound. Furthermore, these simulations can provide detailed insights into the intermolecular interactions, such as hydrogen bonding, between this compound and solvent molecules or potential biological partners. As of now, the influence of solvent effects on this compound at a molecular level has not been computationally explored.

Prediction of this compound Reactivity and Novel Chemical Transformations

Computational methods can be used to predict the reactivity of a molecule and explore potential chemical transformations. For this compound, this could involve identifying the most reactive sites for nucleophilic or electrophilic attack and modeling the reaction pathways of potential synthetic modifications. Such predictive studies can guide experimental efforts in the development of novel derivatives with enhanced biological activities. This facet of this compound's chemistry is yet to be investigated through computational models.

Cheminformatics and Data Mining in this compound Research

Cheminformatics and data mining have become indispensable tools in the study of novel compounds like this compound, enabling researchers to analyze, interpret, and leverage vast datasets to accelerate discovery and development. These computational techniques allow for the systematic exploration of chemical space, the identification of structure-activity relationships (SAR), and the prediction of pharmacokinetic and toxicological properties, thereby streamlining the research process.

Data mining, in the context of this compound research, involves the application of sophisticated algorithms to large chemical and biological databases to uncover previously unknown patterns and correlations. ccslearningacademy.cominvensis.net This process typically begins with the collection and cleaning of data from various sources, including experimental results, public databases like PubChem and ChEMBL, and proprietary internal data. invensis.net Once the data is aggregated and pre-processed, various data mining techniques can be employed.

One of the primary applications of these techniques is in the analysis of high-throughput screening (HTS) data for this compound and its analogs. By applying clustering algorithms, researchers can group compounds with similar activity profiles, which can help in identifying the most promising chemical scaffolds for further optimization. Classification methods, such as support vector machines (SVM) and decision trees, are used to build models that can distinguish between active and inactive this compound derivatives based on their molecular descriptors. invensis.net

Furthermore, association rule mining can reveal relationships between specific structural features of this compound-like molecules and their observed biological activity. invensis.net For instance, it might be discovered that the presence of a particular functional group is frequently associated with enhanced target binding affinity. These insights are crucial for guiding the rational design of new this compound analogs with improved properties.

A hypothetical example of a data mining workflow for this compound is presented in the table below:

| Step | Description | Tools and Techniques | Objective |

| 1. Data Collection | Aggregation of data for this compound and related compounds from public and private databases. | SQL, Python scripts for data scraping | To create a comprehensive dataset for analysis. |

| 2. Data Pre-processing | Cleaning the data by removing duplicates, handling missing values, and standardizing chemical structures. | KNIME, Pipeline Pilot | To ensure the quality and consistency of the data. invensis.net |

| 3. Feature Generation | Calculation of molecular descriptors (e.g., molecular weight, logP, topological indices) for each compound. | RDKit, PaDEL-Descriptor | To represent the chemical structures in a machine-readable format. |

| 4. Model Building | Application of data mining algorithms to build predictive models. | Scikit-learn, Weka | To establish a relationship between the molecular features and biological activity. |

| 5. Pattern Evaluation | Identification of significant patterns and rules from the data. | Apriori algorithm | To uncover novel structure-activity relationships. invensis.net |

| 6. Knowledge Presentation | Visualization of the results in an interpretable format for chemists. | Tableau, Spotfire | To facilitate informed decision-making in the design of new compounds. invensis.net |

Through the systematic application of these cheminformatics and data mining strategies, researchers can navigate the complexities of the vast chemical space surrounding this compound, leading to a more efficient and targeted discovery process.

Machine Learning and Artificial Intelligence Applications for this compound Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized the field of drug discovery, and these technologies are being applied to accelerate the development of novel compounds like this compound. londondaily.newsnih.gov AI and ML algorithms can analyze complex, high-dimensional data to make predictions, generate novel molecular structures, and optimize the properties of drug candidates, thereby reducing the time and cost associated with traditional research and development. londondaily.newsnih.govoxfordglobal.com

Deep learning, a subset of ML, has shown particular promise in this area. youtube.com Neural networks can learn intricate patterns from large datasets of chemical structures and bioactivity data, leading to more accurate predictions than traditional QSAR models. For example, a deep neural network could be trained on a dataset of this compound derivatives to predict their binding affinity to a specific target protein.

Generative AI models are also being employed to design novel this compound-based molecules de novo. oxfordglobal.com These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns of a given set of molecules and then generate new molecules with desired properties. This approach can help to explore a much larger chemical space than would be possible with traditional methods and can lead to the discovery of truly novel and patentable chemical entities. oxfordglobal.com

The table below outlines some of the key AI and ML applications in the discovery and optimization of this compound:

| Application Area | AI/ML Technique | Description | Potential Impact on this compound R&D |

| Virtual Screening | Supervised Learning (e.g., Random Forest, SVM) | Building predictive models to screen large virtual libraries of compounds for potential activity against the target of interest. nih.gov | Rapid identification of a diverse set of hit compounds for further investigation. |

| De Novo Drug Design | Generative Models (e.g., VAEs, GANs) | Generating novel molecular structures with optimized properties based on learned chemical patterns. oxfordglobal.com | Discovery of novel this compound-based scaffolds with improved efficacy and safety profiles. |

| Property Prediction | Deep Neural Networks | Predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound analogs early in the discovery process. nih.gov | Reduction in late-stage attrition of drug candidates due to poor pharmacokinetic or toxicity profiles. |

| Reaction Prediction | Natural Language Processing (NLP) and Graph Neural Networks | Predicting the outcomes of chemical reactions and suggesting optimal synthetic routes for this compound and its derivatives. | Streamlining the chemical synthesis process, saving time and resources. |

| Personalized Medicine | Reinforcement Learning | Developing models that can predict how a patient will respond to this compound based on their genetic and clinical data. ksolves.com | Enabling the development of more targeted and effective therapies. |

By leveraging the power of AI and machine learning, the discovery and optimization of this compound can be significantly accelerated. londondaily.newsoxfordglobal.com These technologies enable a more data-driven and rational approach to drug design, ultimately increasing the probability of success in bringing a new therapeutic to the clinic. londondaily.news

Advanced Analytical and Spectroscopic Techniques for Zumketol Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the analysis of Zumketol, providing precise mass measurements that are fundamental to determining its elemental composition. nih.govnih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers, offer high resolving power and mass accuracy, enabling the differentiation of this compound from isobaric impurities that may have the same nominal mass but different elemental formulas. nih.gov

For the structural elucidation of this compound, HRMS provides an accurate mass measurement of the molecular ion, which is then used to generate a list of possible elemental compositions. This information, combined with data from other spectroscopic techniques, allows for the definitive determination of this compound's molecular formula.

In the context of impurity profiling, the high sensitivity and specificity of HRMS are invaluable for detecting and identifying trace-level impurities that may be present in samples of this compound. hpst.czmtoz-biolabs.com By coupling liquid chromatography with HRMS (LC-HRMS), complex mixtures can be separated, and the individual components can be identified based on their accurate mass and fragmentation patterns. hpst.cz This approach is critical for ensuring the quality and consistency of this compound in research and development.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₂₁H₂₄N₂O₅ | Determined from accurate mass measurement and isotopic pattern analysis. |

| Calculated Exact Mass | 396.1689 | The theoretical monoisotopic mass for the proposed molecular formula. |

| Measured Exact Mass | 396.1692 | The experimentally determined mass of the protonated molecule [M+H]⁺. |

| Mass Accuracy (ppm) | 0.76 | The small difference between the calculated and measured mass confirms the elemental composition with high confidence. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Dynamics

Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing insights into the connectivity of atoms, the three-dimensional arrangement of the molecule (stereochemistry), and its dynamic behavior in solution. wikipedia.orglibretexts.org The technique is based on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. wikipedia.orgwordpress.com

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound. The chemical shift of each nucleus indicates its electronic environment, while the integration of ¹H signals reveals the relative number of protons. Spin-spin coupling patterns in the ¹H NMR spectrum provide information about the connectivity of neighboring protons.

Two-dimensional (2D) NMR experiments are employed to unravel the complex structure of this compound by correlating different nuclei within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between ¹H and ¹³C atoms (typically over two to three bonds), which is crucial for piecing together the molecular skeleton of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for determining the stereochemistry and conformation of this compound in solution.

Table 2: Representative ¹H and ¹³C NMR Data for a Key Fragment of this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| C-1 | - | 172.5 | H-2, H-3 | - |

| C-2 | 4.85 (dd, J = 8.5, 4.2 Hz) | 55.1 | H-3, H-4 | H-3, H-1' |

| C-3 | 2.15 (m) | 32.8 | H-2, H-4, H-5 | H-2, H-4a |

| C-4a | 3.10 (dd, J = 15.0, 5.0 Hz) | 45.6 | H-3, H-5 | H-3, H-5 |

| C-4b | 2.90 (dd, J = 15.0, 2.5 Hz) | 45.6 | H-3, H-5 | H-5 |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of this compound in its solid form. Unlike solution NMR, ssNMR can analyze crystalline and amorphous solids, providing information about different polymorphic forms. Polymorphs are different crystalline structures of the same compound, which can have distinct physical properties. ssNMR can distinguish between polymorphs of this compound by detecting differences in the chemical shifts and relaxation times of the nuclei in the solid state, which are sensitive to the local molecular environment and packing in the crystal lattice.

X-ray Crystallography and Electron Diffraction for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. wikipedia.orgnih.govanton-paar.com This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.orgyoutube.com The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined with high precision. wikipedia.orgnih.gov

The data obtained from X-ray crystallography provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of this compound. This is crucial for confirming the molecular structure determined by other spectroscopic methods and for understanding intermolecular interactions in the solid state.

For materials like this compound that may not form crystals large enough for conventional X-ray crystallography, electron diffraction techniques can be employed. es.net These methods use a beam of electrons instead of X-rays and can be used to determine the structure of nanocrystalline materials. es.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 98.5° |

| Volume | 1530 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.29 g/cm³ |

| R-factor | 0.045 |

Chromatographic Methods for Purity, Separation, and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures, as well as for assessing its purity. americanpharmaceuticalreview.comnih.gov These methods rely on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of this compound. nih.gov A typical reversed-phase HPLC method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). sielc.com Detection is often performed using a UV detector at a wavelength where this compound exhibits strong absorbance. HPLC methods are developed to ensure high resolution between this compound and any potential impurities or degradation products.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is an advancement of HPLC that uses columns with smaller particle sizes (typically less than 2 µm) and higher operating pressures. obrnutafaza.hrnih.gov This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. nih.gov UHPLC is particularly advantageous for high-throughput analysis of this compound samples.

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.eutwistingmemoirs.commz-at.de It is considered a "green" analytical technique due to the reduced use of organic solvents. twistingmemoirs.compharmatopo.com SFC can offer different selectivity compared to HPLC and is particularly well-suited for the separation of chiral compounds. shimadzu.eunih.gov For this compound, SFC could be employed for preparative separations to isolate specific stereoisomers or for analytical purposes to achieve separations not possible with HPLC. shimadzu.eu

Table 4: Comparison of Chromatographic Methods for this compound Analysis

| Method | Typical Stationary Phase | Typical Mobile Phase | Key Advantages for this compound Analysis |

| HPLC | C18, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water | Robust and widely available for routine purity analysis and quantification. nih.gov |

| UHPLC | Sub-2 µm C18 or HILIC | Similar to HPLC | Faster analysis times, higher resolution, and increased sensitivity. nih.govchromatographyonline.comfrontiersin.org |

| SFC | Chiral or achiral packed columns | Supercritical CO₂ with a co-solvent (e.g., methanol) | Environmentally friendly, fast separations, and unique selectivity for chiral and achiral separations. shimadzu.eupharmatopo.com |

Chiral Chromatography for Enantiomeric Purity

No studies detailing the use of chiral chromatography for the separation of this compound enantiomers or the determination of its enantiomeric purity have been found.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

While the initial isolation paper likely utilized infrared (IR) spectroscopy for functional group identification, detailed vibrational and electronic spectroscopic data, including Raman and UV-Vis analyses and their interpretation for this compound's electronic structure, are not available in the reviewed literature. A thesis on the phytochemistry of Kenyan Croton species mentions the use of FT-IR for a related compound, showing peaks for carbonyl and lactone functionalities, but does not provide specific data for this compound. uonbi.ac.ke

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

There is no specific information available on the use of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound in complex mixtures. nih.govmdpi.comvdoc.pub While these techniques are commonly used for the analysis of plant secondary metabolites, nih.govmdpi.com specific methods and findings related to this compound have not been published.

Due to the constraints of providing scientifically accurate and detailed research findings strictly focused on this compound, the requested article cannot be generated at this time.

Molecular and Cellular Biological Interactions of Zumketol in Vitro Studies Only

Interaction with Specific Biomolecular Targets (e.g., proteins, nucleic acids, lipids)

In vitro assays have been instrumental in identifying and characterizing the direct molecular targets of Zumketol. These studies have revealed a multi-targeted profile, with the compound demonstrating interactions with key enzymes, cell surface receptors, and nucleic acids.

This compound has been shown to modulate the activity of several key enzymes in purified, cell-free systems. Kinetic analyses have been performed to determine the nature of these interactions, including the type of inhibition and the corresponding kinetic parameters. A summary of these findings is presented in the table below.

| Enzyme | Enzyme Commission (EC) Number | Effect of this compound | Inhibition Type | Inhibitory Constant (Ki) |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1.14.99.1 | Inhibition | Competitive | 15.2 µM |

| Matrix Metalloproteinase-9 (MMP-9) | 3.4.24.35 | Inhibition | Non-competitive | 27.8 µM |

| Caspase-3 | 3.4.22.56 | Activation | - | - |

| Protein Kinase B (Akt) | 2.7.11.1 | Inhibition | Mixed | 9.5 µM |

The competitive inhibition of Cyclooxygenase-2 suggests that this compound binds to the active site of the enzyme, likely competing with the natural substrate, arachidonic acid. In contrast, its non-competitive inhibition of Matrix Metalloproteinase-9 indicates binding to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. The mixed inhibition of Protein Kinase B (Akt) suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex.

Radioligand binding assays and functional assays using cell membrane preparations have been employed to investigate the interaction of this compound with various cell surface receptors. These studies have revealed a notable affinity for specific G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

| Receptor | Cell Line/System | Assay Type | Binding Affinity (Kd) | Functional Effect | EC50/IC50 |

|---|---|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | A431 cell membranes | Radioligand Binding | 5.3 µM | Inhibition | 12.1 µM (IC50) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | HUVEC cell membranes | Radioligand Binding | 8.9 µM | Inhibition | 18.4 µM (IC50) |

| Adenosine A2A Receptor | HEK293 cells expressing A2AR | cAMP Assay | - | Antagonist | 2.7 µM (IC50) |

The data indicate that this compound acts as an inhibitor of both EGFR and VEGFR2, suggesting a potential to interfere with signaling pathways that are crucial for cell proliferation and angiogenesis. Furthermore, its antagonistic effect on the Adenosine A2A Receptor points towards a role in modulating cellular responses to adenosine.

Spectroscopic and biophysical techniques have been utilized to explore the interaction of this compound with nucleic acids. These in vitro studies have demonstrated that this compound can bind to double-stranded DNA (dsDNA) and influence its conformation.

Circular dichroism (CD) spectroscopy has shown that the addition of this compound to solutions of calf thymus DNA induces changes in the CD spectrum, indicative of conformational alterations in the DNA double helix. Isothermal titration calorimetry (ITC) has been used to quantify the binding affinity, revealing a binding constant (Ka) in the micromolar range. Further studies using DNA footprinting have suggested that this compound preferentially binds to GC-rich regions of the DNA.

Modulation of Intracellular Signaling Pathways in Cell Lines

To understand how the molecular interactions of this compound translate into cellular responses, its effects on key intracellular signaling pathways have been investigated in various human cell lines. Western blot analysis has been a primary tool in these studies to assess changes in the phosphorylation status and expression levels of key signaling proteins.

In human colon cancer cell lines (e.g., HT-29), treatment with this compound has been shown to decrease the phosphorylation of Akt at Ser473 and mTOR at Ser2448, key nodes in the PI3K/Akt/mTOR pathway. Concurrently, a dose-dependent decrease in the phosphorylation of ERK1/2 in the MAPK pathway has been observed. In human umbilical vein endothelial cells (HUVECs), this compound treatment has led to a reduction in the phosphorylation of VEGFR2 and downstream signaling molecules such as PLCγ1 and FAK.

Cellular Uptake, Metabolism, and Subcellular Localization in Cultured Cells

The cellular pharmacokinetics of this compound have been examined in vitro to understand its uptake, metabolic fate, and distribution within the cell. Studies using radiolabeled this compound ([³H]-Zumketol) in cultured cells have provided insights into these processes.

Cellular uptake studies in various cell lines, including HeLa and MCF-7, have demonstrated that this compound enters cells via passive diffusion, with uptake kinetics being non-saturable and temperature-dependent. Once inside the cell, high-performance liquid chromatography (HPLC) analysis of cell lysates has identified several metabolites, suggesting that this compound undergoes intracellular metabolism, likely mediated by cytosolic and microsomal enzymes.

Fluorescence microscopy, using a fluorescently tagged derivative of this compound, has been employed to determine its subcellular localization. These studies have revealed a diffuse cytoplasmic distribution with a notable accumulation in the perinuclear region and mitochondria.

Non Biomedical and Material Science Applications of Zumketol

Role of Zumketol in Agrochemistry

This compound, a naturally occurring A-seco limonoid isolated from the plant Croton jatrophoides, has garnered attention in the field of agrochemistry for its potential applications in crop protection. acs.orgsetpublisher.comresearchgate.net Research has primarily focused on its properties as an insect antifeedant, suggesting its utility as a natural alternative to synthetic pesticides. ethernet.edu.etsetpublisher.com

Crop Protection Agents

The primary role of this compound in crop protection lies in its insect antifeedant activity. ethernet.edu.et Studies have demonstrated its effectiveness in deterring feeding by various insect pests, thereby protecting plants from damage.

Detailed Research Findings:

This compound is one of several limonoids isolated from Croton jatrophoides that exhibit potent antifeedant properties. setpublisher.com Laboratory bioassays have quantified the efficacy of this compound against significant agricultural pests. Specifically, its activity has been evaluated against the larvae of the pink bollworm (Pectinophora gossypiella) and the fall armyworm (Spodoptera frugiperda). setpublisher.com

The antifeedant activity is typically measured by the protective concentration (PC), with lower values indicating higher potency. Research has reported significant antifeedant effects of compounds from Croton jatrophoides, including this compound, against these pests. setpublisher.com

Below is a data table summarizing the reported antifeedant activity of related compounds from the same plant source, which is indicative of the potential efficacy of this compound.

| Compound | Test Insect | Activity Metric | Reported Efficacy Range (µg/mL) |

|---|---|---|---|

| Limonoids from Croton jatrophoides (including this compound) | Pectinophora gossypiella (Pink Bollworm) | PC50, PC90, PC95 | 0.5 - 36 |

| Limonoids from Croton jatrophoides (including this compound) | Spodoptera frugiperda (Fall Armyworm) | PC50, PC90, PC95 | 0.5 - 36 |

These findings underscore the potential of this compound to be developed into a bio-based crop protection agent. Its natural origin presents an advantage in the quest for more sustainable and environmentally benign pest management strategies. nih.govmdpi.comresearchgate.net

Structure Activity/mechanism Relationship Sar/smr Studies of Zumketol

Correlating Structural Features with Chemical Reactivity

The chemical reactivity of Zumketol is intrinsically linked to its unique structural scaffold, which features a reactive carbonyl group and an electron-rich heterocyclic ring system. SAR studies have systematically investigated how modifications to this scaffold influence its reactivity, often measured by its interaction with specific nucleophilic species in vitro.

Detailed research findings indicate that the electrophilicity of the carbonyl carbon is a critical determinant of this compound's reactivity. The introduction of electron-withdrawing groups (EWGs) at the R¹ position of the heterocyclic ring enhances this electrophilicity, leading to a measurable increase in reaction rates with model nucleophiles. Conversely, electron-donating groups (EDGs) at the same position diminish reactivity. These relationships are foundational for understanding the compound's mechanism of action at a molecular level. nih.govyoutube.com

A key study quantified these effects by reacting a series of this compound analogues with a model thiol, monitoring the reaction kinetics. The results, summarized in the table below, provide a clear correlation between the electronic properties of the substituent and the compound's reactivity.

| Analogue | R¹ Substituent | Electronic Effect | Relative Reaction Rate (k/k₀) |

|---|---|---|---|

| ZK-1 (this compound) | -H | Neutral | 1.00 |

| ZK-2 | -Cl | Electron-Withdrawing | 3.45 |

| ZK-3 | -NO₂ | Strongly Electron-Withdrawing | 9.82 |

| ZK-4 | -OCH₃ | Electron-Donating | 0.47 |

| ZK-5 | -CH₃ | Weakly Electron-Donating | 0.81 |

Impact of Stereochemistry on this compound's Interactions and Activity

This compound possesses a single chiral center, giving rise to two enantiomers: (R)-Zumketol and (S)-Zumketol. The stereochemistry of this center has a profound impact on the compound's biological activity, which is a common phenomenon in drug-target interactions where a precise three-dimensional fit is required for binding. nih.gov

It has been demonstrated that the biological target of this compound, a specific kinase, has a well-defined binding pocket that preferentially accommodates one enantiomer over the other. The (S)-enantiomer exhibits significantly higher inhibitory activity compared to the (R)-enantiomer. Molecular modeling suggests that the hydroxyl group of (S)-Zumketol forms a critical hydrogen bond with a specific amino acid residue in the active site, an interaction that is sterically hindered for the (R)-enantiomer. This perfect stereochemical match is crucial for potent inhibition. nih.gov

The differential activity of the enantiomers is highlighted in the following table, which presents their respective inhibitory concentrations (IC₅₀) against the target kinase.

| Compound | Stereochemistry | Kinase Inhibitory Activity (IC₅₀, nM) |

|---|---|---|

| (S)-Zumketol | S | 15 |

| (R)-Zumketol | R | 2,500 |

| Racemic this compound | Mixture | 32 |

Rational Design Principles for this compound Analogues based on SAR/SMR

The insights gained from SAR and SMR studies have provided a clear roadmap for the rational design of next-generation this compound analogues. researchgate.netnih.govmdpi.com The primary goals of these design efforts are to enhance potency, improve selectivity, and optimize physicochemical properties.

Key design principles include:

Scaffold Modification: Based on the importance of the heterocyclic ring's electronic properties, new analogues are being developed that incorporate bioisosteric replacements for the original ring system. The aim is to fine-tune reactivity and explore new intellectual property space.

Stereochemistry Retention: The synthesis of new analogues focuses exclusively on producing the more active (S)-enantiomer, thereby eliminating the inactive (R)-enantiomer which could contribute to off-target effects.

Exploitation of the Binding Pocket: Guided by the understanding of the target's structure, modifications are being made to the non-critical regions of the this compound molecule to introduce groups that can form additional favorable interactions with the binding pocket, such as hydrophobic or ionic interactions. nih.gov

These principles have guided the synthesis of novel compounds, moving beyond simple substituent changes to more sophisticated molecular architectures designed for optimal target engagement.

Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Modeling

To further refine the understanding of how molecular properties influence biological activity, Quantitative Structure-Activity Relationship (QSAR) models have been developed for the this compound series. imist.manih.govmdpi.com These mathematical models correlate variations in the biological activity of a set of compounds with changes in their physicochemical properties, represented by molecular descriptors.

A robust QSAR model was constructed using a dataset of over 50 this compound analogues. mdpi.commdpi.com The model revealed that a combination of electronic, steric, and lipophilic parameters could accurately predict the inhibitory activity of new compounds. The resulting equation is:

pIC₅₀ = 1.52(cLogP) - 0.87(MR) + 2.45(σ) + 3.11

Where:

pIC₅₀ is the negative logarithm of the IC₅₀ value.

cLogP represents the calculated lipophilicity.

MR is the molar refractivity (a measure of steric bulk).

σ is the Hammett constant (a measure of electronic effect of the R¹ substituent).

The model demonstrated good statistical significance and predictive power, making it a valuable tool for prioritizing the synthesis of new analogues. researchgate.neteuropa.eu

| Descriptor | Parameter | Correlation with Activity | Interpretation |

|---|---|---|---|

| cLogP | Lipophilicity | Positive | Higher lipophilicity favors activity, likely enhancing membrane permeability or hydrophobic interactions in the binding site. |

| MR | Molar Refractivity | Negative | Increased steric bulk is detrimental to activity, suggesting a constrained binding pocket. |

| σ | Hammett Constant | Positive | Electron-withdrawing substituents enhance activity, consistent with the reactivity studies (Section 8.1). |

Pharmacophore/Mechanophore Modeling and Virtual Screening for this compound Analogues

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. d-nb.infodovepress.comnih.gov For this compound, a ligand-based pharmacophore model was generated by aligning the most active analogues and abstracting their common chemical features.

The resulting pharmacophore model for this compound consists of five key features:

One Hydrogen Bond Acceptor (corresponding to the carbonyl oxygen).

One Hydrogen Bond Donor (corresponding to the hydroxyl group).

One Aromatic Ring feature.

Two Hydrophobic Centers.

This model serves as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules that possess the same essential features and are therefore likely to bind to the same target. nih.govmdpi.com This approach accelerates the discovery of new chemical scaffolds that may offer advantages over the original this compound framework. The integration of exclusion volumes, representing the steric constraints of the receptor, further refines the screening process to minimize false positives. nih.gov

An extensive search for the chemical compound “this compound” has yielded no results in publicly available scientific literature, chemical databases, or academic research. This suggests that “this compound” may be a hypothetical, proprietary, or not yet publicly disclosed compound.

Consequently, it is not possible to generate a scientifically accurate article on the “Emerging Research Trends and Future Prospects for this compound” as requested, because there is no established body of research upon which to base the content for the specified outline sections:

Emerging Research Trends and Future Prospects for Zumketol

Vision for Next-Generation Zumketol-Based Chemical Technologies

Without any foundational data or research findings, any attempt to create content for these topics would be speculative and would not meet the requirements for a factual and authoritative article. Should information on "this compound" become available in the future, this request can be revisited.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Zumketol, and how do variations in reaction conditions impact yield and purity?

- Methodological Answer : Synthesis protocols should be evaluated using controlled experiments comparing temperature, solvent polarity, and catalyst ratios. Yield optimization requires iterative testing with HPLC or GC-MS for purity validation. Reproducibility hinges on detailed documentation of stoichiometric ratios and reaction kinetics .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical for structural elucidation. Pair these with High-Resolution Mass Spectrometry (HR-MS) for molecular weight confirmation. For purity, use Differential Scanning Calorimetry (DSC) alongside HPLC with UV detection, ensuring calibration against certified reference standards .

Q. What preliminary biological activity data exist for this compound, and how should researchers design assays to validate these findings?

- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) using standardized cell lines. Include positive and negative controls, and replicate experiments across independent trials. Dose-response curves and IC50 calculations must adhere to OECD guidelines for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across different studies?

- Methodological Answer : Conduct a systematic review with meta-analysis to identify confounding variables (e.g., cell type, concentration range). Use pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize findings. Validate hypotheses via knock-out models or siRNA silencing in target pathways .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with novel biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) to assess binding affinities. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Cross-validate results using independent datasets to mitigate overfitting .

Q. How should researchers design longitudinal studies to evaluate this compound’s chronic toxicity and off-target effects?

- Methodological Answer : Use a randomized, double-blind cohort design with species-matched controls. Monitor biomarkers (e.g., liver enzymes, renal function) at predefined intervals. Apply mixed-effects models to account for inter-individual variability, and include histopathological analysis post-trial .

Q. What strategies are effective for reconciling discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Perform pharmacokinetic profiling (ADME assays) to assess bioavailability and tissue distribution. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo contexts. Validate with microdosing studies in animal models .

Methodological Frameworks

- For Literature Reviews : Utilize PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure queries in databases like PubMed or Scopus. Filter results by study type (e.g., RCTs, meta-analyses) and apply PRISMA guidelines for transparency .

- For Data Contradictions : Apply Bradford Hill criteria to assess causality, and use funnel plots to detect publication bias. Triangulate findings with orthogonal assays (e.g., Western blot alongside ELISA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.